molecular formula C21H19BrFN5O2 B445952 N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide

N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide

Cat. No.: B445952
M. Wt: 472.3g/mol
InChI Key: JDPDYEUXTXJCII-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often involve mild temperatures and the use of catalysts such as iodine .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, oxygen, and catalysts like iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium iodide, acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can replace the bromo group with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is unique due to its specific combination of a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19BrFN5O2

Molecular Weight

472.3g/mol

IUPAC Name

4-bromo-N-[(E)-1-[4-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN5O2/c1-12(25-26-21(30)19-18(22)13(2)28(3)27-19)14-8-10-15(11-9-14)24-20(29)16-6-4-5-7-17(16)23/h4-11H,1-3H3,(H,24,29)(H,26,30)/b25-12+

InChI Key

JDPDYEUXTXJCII-BRJLIKDPSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br

Origin of Product

United States

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